molecular formula C13H20ClN3O B10917248 (4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)(2,6-dimethylpiperidin-1-yl)methanone

(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)(2,6-dimethylpiperidin-1-yl)methanone

Cat. No.: B10917248
M. Wt: 269.77 g/mol
InChI Key: JPXOPUAPAVJUGT-UHFFFAOYSA-N
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Description

(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)(2,6-DIMETHYLPIPERIDINO)METHANONE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a chloro group at the 4th position and dimethyl groups at the 1st and 3rd positions of the pyrazole ring, along with a dimethylpiperidino group attached to the methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)(2,6-DIMETHYLPIPERIDINO)METHANONE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions. The presence of substituents such as chloro and dimethyl groups can be introduced through appropriate starting materials or subsequent functionalization reactions.

    Attachment of the Piperidino Group: The dimethylpiperidino group can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the pyrazole intermediate.

    Formation of the Methanone Moiety:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanone moiety, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the chloro group or the methanone moiety, resulting in the formation of corresponding reduced products.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, thiols, or amines under basic or neutral conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

(4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)(2,6-DIMETHYLPIPERIDINO)METHANONE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme inhibition and receptor binding in biological systems.

    Medicine: It may have potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with specific chemical properties, such as catalysts or ligands for metal complexes.

Mechanism of Action

The mechanism of action of (4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)(2,6-DIMETHYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and dimethyl groups, along with the piperidino moiety, contribute to its binding affinity and specificity. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways.

Comparison with Similar Compounds

    1,3-Dimethyl-4-chloropyrazole: Similar in structure but lacks the piperidino and methanone groups.

    2,6-Dimethylpiperidine: Contains the piperidino moiety but lacks the pyrazole ring.

    4-Chloro-1,3-dimethylpyrazole-5-carboxylic acid: Similar pyrazole structure with a carboxylic acid group instead of the methanone moiety.

Uniqueness: The combination of the pyrazole ring with chloro, dimethyl, and piperidino groups in (4-CHLORO-1,3-DIMETHYL-1H-PYRAZOL-5-YL)(2,6-DIMETHYLPIPERIDINO)METHANONE provides unique chemical properties and potential applications that are not observed in the individual similar compounds. This structural uniqueness contributes to its specific reactivity and potential as a versatile compound in various scientific research fields.

Properties

Molecular Formula

C13H20ClN3O

Molecular Weight

269.77 g/mol

IUPAC Name

(4-chloro-2,5-dimethylpyrazol-3-yl)-(2,6-dimethylpiperidin-1-yl)methanone

InChI

InChI=1S/C13H20ClN3O/c1-8-6-5-7-9(2)17(8)13(18)12-11(14)10(3)15-16(12)4/h8-9H,5-7H2,1-4H3

InChI Key

JPXOPUAPAVJUGT-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1C(=O)C2=C(C(=NN2C)C)Cl)C

Origin of Product

United States

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